molecular formula C22H24N4O4 B4152609 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE

1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE

Cat. No.: B4152609
M. Wt: 408.4 g/mol
InChI Key: ZLLUJQSYGDYCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the nitrophenyl and methylphenyl groups. Common reagents used in these reactions include:

    Piperazine: A starting material for the piperazine ring.

    4-nitrobenzoyl chloride: For introducing the nitrophenyl group.

    4-methylbenzoyl chloride: For introducing the methylphenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and may include:

    Temperature control: To ensure optimal reaction rates.

    Catalysts: To enhance reaction efficiency.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying the effects of piperazine derivatives on biological systems.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-4-{[4-(4-aminophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
  • 1-(4-methylphenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

Uniqueness

1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-16-2-4-19(5-3-16)25-15-17(14-21(25)27)22(28)24-12-10-23(11-13-24)18-6-8-20(9-7-18)26(29)30/h2-9,17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLUJQSYGDYCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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